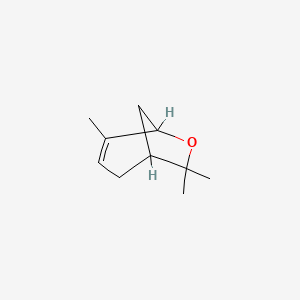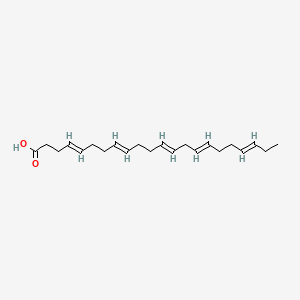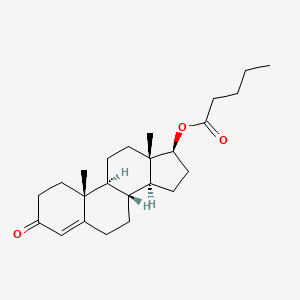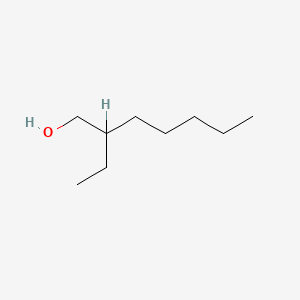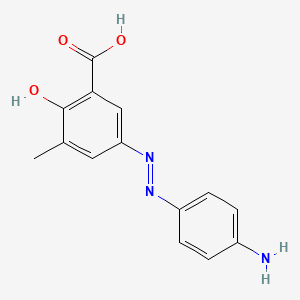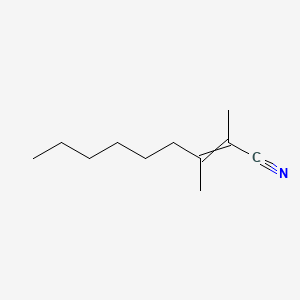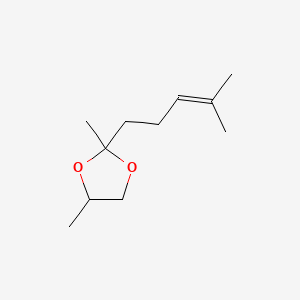
2,4-二甲基-2-(4-甲基戊-3-烯基)-1,3-二氧戊环
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-5-hepten-2-one propyleneglycol acetal, also known as 2, 4-dimethyl-2-(4-methyl-3-penten-1-yl)-1, 3-dioxolane, belongs to the class of organic compounds known as ketals. These are acetals derived from ketones by replacement of the oxo group by two hydrocarbyloxy groups R2C(OR)2 ( R not Hydrogen ). This term, once abandoned, has been reinstated as a subclass of acetals. 6-Methyl-5-hepten-2-one propyleneglycol acetal is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 6-methyl-5-hepten-2-one propyleneglycol acetal is primarily located in the membrane (predicted from logP). 6-Methyl-5-hepten-2-one propyleneglycol acetal has a citrus, fatty, and green taste.
科学研究应用
化学结构和分析
- 对 2,4-二甲基-1,3-二氧戊环的几何异构体进行了研究,重点是使用制备性气液色谱和核磁共振波谱法对其进行分离和鉴定 (Kametani & Sumi, 1972)。
- 对构象结构对有机镁化合物开环缩醛环的结构方向性的影响的研究表明,2,4-二甲基-1,3-二氧戊环的顺式和反式异构体有特定的反应,表明这些化合物具有很强的空间筛选 (Atavin et al., 1969)。
聚合和物理性质
- 研究了甲基取代的 1,3-二氧戊环(包括二甲基变体)的聚合行为,提供了对这些反应的热力学和甲基取代基对阳离子聚合性的影响的见解 (Okada, Mita, & Sumitomo, 1975)。
- 研究了包括 2,4-二甲基-1,3-二氧戊环在内的系统的汽液液平衡 (VLLE) 和蒸汽压数据,为化学工程应用提供了必要的数据 (Chopade et al., 2003)。
催化和合成应用
- 探索了 2,4-二甲基-2-乙氧羰基甲基-1,3-二氧戊环的催化合成,为这种化学合成的环保催化剂选择提供了选择 (Yang Shui-jin, 2006)。
- 已经使用特定的催化剂合成了各种 1,3-二氧戊环,包括 2,4-二甲基变体,这对于有机合成和工业应用非常重要 (Adams, Barnard, & Brosius, 1999)。
立体化学和分子相互作用
- 对 2,4-二甲基-1,3-二氧戊环自由基立体化学的研究提供了对几何异构和某些化学反应中这些自由基的锥体结构的见解 (Kobayashi & Simamura, 1973)。
- 对甲基取代的 1,3-二氧戊环(包括 2,4-二甲基变体)的构象和伪旋转的研究利用了分子力学,有助于更深入地了解它们的分子行为 (Duin et al., 2010)。
属性
CAS 编号 |
68258-95-7 |
|---|---|
产品名称 |
2,4-Dimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane |
分子式 |
C11H20O2 |
分子量 |
184.27 g/mol |
IUPAC 名称 |
2,4-dimethyl-2-(4-methylpent-3-enyl)-1,3-dioxolane |
InChI |
InChI=1S/C11H20O2/c1-9(2)6-5-7-11(4)12-8-10(3)13-11/h6,10H,5,7-8H2,1-4H3 |
InChI 键 |
WBZMYLUNPPFHTA-UHFFFAOYSA-N |
SMILES |
CC1COC(O1)(C)CCC=C(C)C |
规范 SMILES |
CC1COC(O1)(C)CCC=C(C)C |
密度 |
0.905-0.911 (20°) |
其他 CAS 编号 |
68258-95-7 |
物理描述 |
Colourless to slightly yellow liquid; Strong fatty, green citrus-like odou |
溶解度 |
Practically insoluble or insoluble in water; soluble in fats and oils Soluble (in ethanol) |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



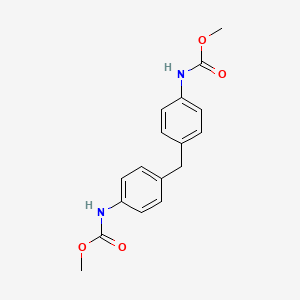
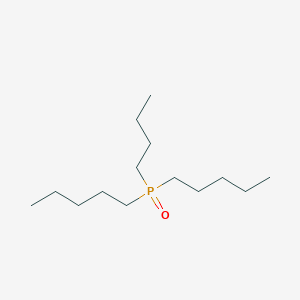


![1,1'-Spirobi[1H-indene]-5,5',6,6',7,7'-hexol, 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-](/img/structure/B1619402.png)
